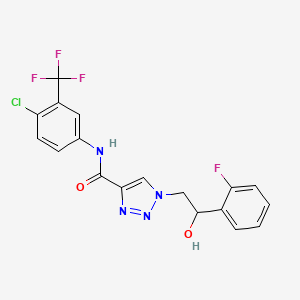
N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), a common functional group in many drugs . The molecule also has a trifluoromethyl group (-CF3), which is often used in pharmaceuticals to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper . The triazole ring could be formed using a click reaction, a common method for synthesizing triazoles .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the trifluoromethyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amine group in the carboxamide could be protonated or deprotonated under acidic or basic conditions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has been conducted on the synthesis, spectroscopic properties, and antipathogenic activity of thiourea derivatives, including those with fluorine, bromide, or chlorine atoms, demonstrating potential for development as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
- Studies on the synthesis and crystal structure of similar compounds have shown distinct inhibitory capacities against cancer cell lines, suggesting their use in antitumor activity research (X. Ji et al., 2018).
Biological Activity and Pharmacological Potential
- Investigations into the biological activity of derivatives have highlighted their effectiveness in inhibiting the proliferation of cancer cell lines, indicating their relevance in cancer research (Jiu-Fu Lu et al., 2017).
- Certain derivatives have been synthesized and characterized as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus isolates, showcasing their application in antimicrobial resistance studies (A. Bąk et al., 2020).
Structural Analysis and Interaction Studies
- The crystal structures of some derivatives have been determined, providing insights into their molecular interactions and stability, which are critical for designing more effective drugs (Guang-xiang Zhong et al., 2010).
- Research on the inhibition of human leukocyte elastase by functionalized derivatives has been conducted, revealing their potential as inhibitors in treating various conditions (C. Doucet et al., 1997).
Antitubercular and Antibacterial Activities
- A series of novel carboxamide derivatives has been synthesized and screened for antitubercular and antibacterial activities, with some showing more potency than reference drugs, emphasizing their significance in addressing tuberculosis and bacterial infections (S. Bodige et al., 2020).
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N4O2/c19-13-6-5-10(7-12(13)18(21,22)23)24-17(29)15-8-27(26-25-15)9-16(28)11-3-1-2-4-14(11)20/h1-8,16,28H,9H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFIGUOFPZBCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
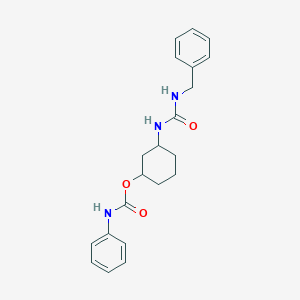
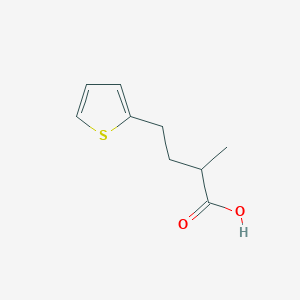
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
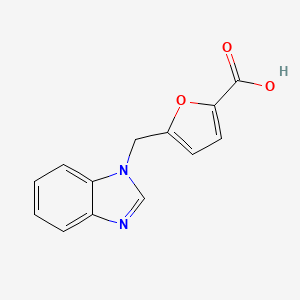
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
![methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2588726.png)
![1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE](/img/structure/B2588727.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588730.png)
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588731.png)

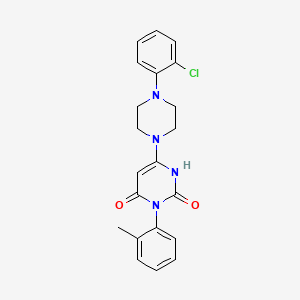
![N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE](/img/structure/B2588737.png)
![2-(2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2588740.png)
